Ragaglitazar(racemate)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28) |
InChI Key |
WMUIIGVAWPWQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
Synonyms |
(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development of Ragaglitazar Racemate
Historical Perspective of Phenoxazine (B87303) Analogue Synthesis in Medicinal Chemistry Research
Phenoxazine and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities. tandfonline.comnih.govresearchgate.net Initially recognized for their use as dyes and pigments, the phenoxazine scaffold has emerged as a valuable pharmacophore in drug discovery. nih.gov This heterocyclic system is a core component of various biologically active compounds, including the anticancer and antibiotic agent Actinomycin D. nih.gov
Over the years, extensive research has focused on the synthesis and structural modification of phenoxazine analogues to explore and enhance their therapeutic potential. tandfonline.comnih.gov These efforts have led to the discovery of compounds with diverse biological properties, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer's, antiviral, and anti-inflammatory activities. nih.govresearchgate.net The versatility of the phenoxazine ring system has prompted the development of numerous synthetic routes to access a variety of derivatives. tandfonline.comfrontiersin.org The continuous exploration of phenoxazine chemistry underscores its significance in the development of new therapeutic agents. nih.gov
Total Synthesis Strategies for Ragaglitazar (B1680504) (Racemate)
The development of synthetic routes for ragaglitazar, a dual PPARα/γ agonist, has been a focus of research, aiming for efficient and scalable production. acs.orgnih.govresearchgate.net Both linear and convergent strategies have been explored to construct the molecule, which features a phenoxazine moiety linked to an ethoxy-substituted phenylpropanoic acid. acs.org
Horner-Emmons Reaction Pathways in Ragaglitazar Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a key transformation utilized in several synthetic approaches to ragaglitazar. newdrugapprovals.orgallfordrugs.com This reaction is a reliable method for the stereoselective formation of alkenes and has been widely applied in the synthesis of complex natural products. conicet.gov.arnih.gov
In the context of ragaglitazar synthesis, the HWE reaction typically involves the condensation of a phosphonate (B1237965) ester with an aldehyde to create a crucial carbon-carbon double bond. newdrugapprovals.orgallfordrugs.com For instance, one described route employs the reaction of 4-benzyloxybenzaldehyde with triethyl 2-ethoxyphosphonoacetate. newdrugapprovals.orgallfordrugs.com This reaction yields an unsaturated ester as a mixture of E/Z isomers. Subsequent reduction of the double bond and debenzylation furnishes a key phenol (B47542) intermediate. newdrugapprovals.orgallfordrugs.com
Another pathway involves the reaction of a benzaldehyde (B42025) derivative, prepared from phenoxazine and p-bromoethoxy benzaldehyde, with triethyl 2-ethoxy phosphonoacetate. newdrugapprovals.org This again forms a propenoate intermediate as a mixture of geometric isomers, which is then reduced to the corresponding propanoate. newdrugapprovals.org The HWE reaction's reliability and efficiency make it a valuable tool in the total synthesis of ragaglitazar and its analogues. conicet.gov.arnih.gov
Phase-Transfer Catalysis in Stereoselective Synthesis of Ragaglitazar Intermediates
Phase-transfer catalysis (PTC) has emerged as a powerful technique for achieving asymmetric synthesis, including the preparation of key intermediates for ragaglitazar. byu.edubyu.eduresearchgate.net This methodology offers an attractive alternative to the use of stoichiometric chiral auxiliaries, which can be expensive. byu.edu PTC has been successfully applied to the asymmetric alkylation of glycolate (B3277807) derivatives, a crucial step in building the chiral center of ragaglitazar. byu.edubyu.edu
One approach utilizes a chiral phase-transfer catalyst, such as a trifluorobenzyl-hydrocinchonidinium bromide salt, to mediate the alkylation of an alkoxyacetophenone substrate. byu.edu This reaction, conducted under solid-liquid phase-transfer conditions with a base like cesium hydroxide, can produce alkylated products in good yield and with high enantioselectivity. byu.edubyu.edu The resulting α-hydroxy aryl ester can often be further enantioenriched through recrystallization. byu.edubyu.eduacs.org
This asymmetric glycolate alkylation under PTC conditions has been demonstrated to be a viable strategy for the total synthesis of (-)-ragaglitazar, rivaling the efficiency and enantiopurity of other established industrial methods. byu.edu The development of such catalytic asymmetric methods is significant for the large-scale and cost-effective production of chiral drugs like ragaglitazar. byu.edu
Convergent Synthetic Procedures Employing Key Intermediates
Convergent synthesis offers an efficient and flexible approach to complex molecules like ragaglitazar by assembling the final product from several independently prepared key intermediates. acs.orgnih.govresearchgate.net This strategy is often more efficient for large-scale production compared to linear syntheses. acs.org
Enantioselective Approaches to Ragaglitazar Synthesis
The biological activity of ragaglitazar resides in a single enantiomer, making enantioselective synthesis a critical aspect of its chemical development. acs.org Various strategies have been employed to obtain the desired (S)-enantiomer in high optical purity, including enzymatic kinetic resolution and the use of chiral auxiliaries. acs.orgresearchgate.net
Enzymatic Kinetic Resolution in Producing Ragaglitazar Enantiomers
Enzymatic kinetic resolution is a powerful and widely used method for obtaining enantiomerically pure compounds. wikipedia.org This technique has been successfully applied to the large-scale synthesis of ragaglitazar. acs.orgnih.govresearchgate.net The process involves the use of a hydrolase enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. acs.orgacs.org
In the synthesis of ragaglitazar, a key step involves the enantioselective hydrolysis of a racemic ester intermediate. acs.orgresearchgate.net An extensive screening of over 80 different hydrolases identified a commercially available enzyme preparation, Pectinex Ultra-SP-L, as being highly enantioselective for this transformation. acs.org This enzymatic resolution allows for the production of the desired (S)-ester intermediate with a very high enantiomeric ratio. acs.org The process has been optimized and scaled up for production, demonstrating its industrial viability. acs.orgresearchgate.net
An alternative earlier method involved the optical resolution at the final stage of the synthesis, where racemic ragaglitazar was converted into a diastereomeric amide using (S)-(+)-2-phenylglycinol. acs.orgacs.org The diastereomers were then separated by chromatography and the desired amide was hydrolyzed to afford optically pure (S)-ragaglitazar. acs.orgacs.org However, the enzymatic kinetic resolution of an earlier intermediate is generally a more efficient and scalable approach. acs.org
Chiral Purity and Stereochemical Control in Racemate Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Molecules that are chiral exist as enantiomers, which are mirror-image stereoisomers. While enantiomers have identical physical and chemical properties in an achiral environment, they often exhibit different behaviors in a chiral environment like the human body, where they interact with chiral entities such as enzymes and receptors. mdpi.combiomedgrid.com
In the initial stages of drug discovery, a chiral drug may be synthesized and investigated as a racemate, which is a 1:1 mixture of its two enantiomers. canada.canih.gov The decision to develop a racemate can be based on several factors, including the configurational stability of the enantiomers (i.e., whether they interconvert in vivo), and similarities in their pharmacokinetic and pharmacodynamic profiles. canada.ca
However, it is crucial to establish the stereochemistry of the compound early in the development process. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines that emphasize the need to characterize the individual enantiomers within a racemic mixture. nih.gov This involves developing enantioselective analytical methods to determine the enantiomeric purity of the drug substance. canada.canih.gov Such methods are critical for quality control throughout the manufacturing process to ensure that the 50:50 ratio of enantiomers in the racemate is consistent. nih.gov
Even when a racemate is the intended product, understanding the properties of the individual enantiomers is a key aspect of research. This includes assessing their individual pharmacological activities and toxicological profiles. canada.canih.gov This knowledge helps in making an informed decision about whether the development of the racemate is justified or if a single enantiomer (enantiopure) drug would offer a better therapeutic profile. canada.ca The complexity of this analysis increases with the number of stereocenters in the molecule. americanpharmaceuticalreview.com
Implications of Racemic Mixtures in Pharmacological Investigations
The use of racemic mixtures in pharmacological investigations has significant implications that researchers must carefully consider. Since biological systems are inherently chiral, the two enantiomers in a racemate can interact differently with enzymes, receptors, and other biological targets. mdpi.combiomedgrid.com This can lead to notable differences in their pharmacological and toxicological effects. nih.gov
The common scenarios observed with racemic drugs are:
One enantiomer (the eutomer) is primarily responsible for the desired therapeutic effect, while the other (the distomer) is less active or inactive. mdpi.combiomedgrid.com
Both enantiomers contribute equally to the therapeutic effect. nih.gov
The enantiomers have qualitatively different pharmacological activities. nih.gov
The distomer may contribute to undesirable side effects or toxicity. biomedgrid.comnih.gov
A classic example is the drug ibuprofen, where the S-(+)-enantiomer is responsible for the anti-inflammatory activity, and the R-(-)-enantiomer undergoes a partial conversion to the active form in the body. americanpharmaceuticalreview.com Therefore, when studying a racemate like Ragaglitazar, it is essential to investigate whether both enantiomers have similar activity or if one is more potent or responsible for different effects. The pharmacokinetic profiles of the enantiomers can also differ, affecting their absorption, distribution, metabolism, and excretion (ADME). canada.ca These stereoselective differences can complicate the interpretation of data from pharmacological studies conducted with the racemate. biomedgrid.com The decision to proceed with a racemic drug is often justified if the enantiomers have similar pharmacokinetic and pharmacodynamic properties or if the inactive enantiomer is devoid of side effects. researchgate.net
Isotopic Labeling Techniques for Ragaglitazar (Racemate) Investigations
Isotopic labeling is a critical technique in drug discovery and development for tracking molecules in biological systems. nih.govsilantes.com By replacing one or more atoms of a drug molecule with their isotopes, researchers can follow the drug's path and fate within an organism without significantly altering its chemical and physical properties. scispace.com This is particularly valuable for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. chemicalsknowledgehub.commetsol.com Both stable isotopes (like deuterium (B1214612) and carbon-13) and radioactive isotopes (radioisotopes) such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are used. chemicalsknowledgehub.com Radioisotopes are frequently preferred for their high sensitivity and ease of detection in ADME studies. chemicalsknowledgehub.comnih.gov
For a compound like Ragaglitazar, isotopic labeling would enable researchers to:
Quantify the drug and its metabolites in biological fluids like blood and urine. chemicalsknowledgehub.com
Determine the metabolic pathways of the drug. nih.govresearchgate.net
Assess the drug's distribution in various tissues through techniques like quantitative whole-body autoradiography (QWBA). nih.gov
Conduct mass balance studies to account for the full dose administered to a subject. nih.gov
Carbon-14 and Tritium Labeling for In Vitro and In Vivo Research Applications
Carbon-14 (¹⁴C) and tritium (³H) are the most commonly used radioisotopes in pharmaceutical research for conducting in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) studies. nih.govresearchgate.net
In Vitro Applications:
Metabolism Studies: Labeled compounds are incubated with liver microsomes or hepatocytes to identify metabolic pathways and potential drug-drug interactions.
Receptor Binding Assays: Tritium-labeled compounds, due to their high specific activity, are ideal for studies where the concentration of the target receptor is very low. nih.govresearchgate.net This allows for the characterization of the drug's binding affinity and selectivity.
In Vivo Applications:
ADME Studies: Radiolabeled Ragaglitazar would be administered to laboratory animals to study its absorption, distribution throughout the body, how it is metabolized, and the routes and rates of its excretion. chemicalsknowledgehub.comnih.gov
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique uses tissue slices from animals dosed with a radiolabeled drug to visualize the distribution of the drug and its metabolites across the entire body. nih.gov
Human ADME Studies: These studies, often required by regulatory agencies, rely on ¹⁴C-labeled compounds to identify and quantify all circulating metabolites in humans to ensure no unique or disproportionately high metabolites are present compared to preclinical safety testing species. nih.gov
The choice between ¹⁴C and ³H depends on the specific application, cost, and synthetic feasibility. nih.gov Tritium is often used in early discovery due to lower synthesis cost and higher specific activity, while ¹⁴C is favored for its greater metabolic stability, as tritium labels can sometimes be lost through exchange with water in the body. nih.govresearchgate.net
| Isotope | Half-Life | Molar Activity | Primary Use in Drug Research |
| Tritium (³H) | 12.3 years | ~29 Ci/mmol | High-sensitivity receptor binding assays, early ADME studies. chemicalsknowledgehub.comnih.gov |
| Carbon-14 (¹⁴C) | 5,730 years | ~62 mCi/mmol | Definitive ADME and mass balance studies, human metabolism studies. chemicalsknowledgehub.comnih.gov |
Methodology for Isotopic Enrichment of Organic Molecules in Drug Discovery
The introduction of an isotopic label into a complex organic molecule like Ragaglitazar requires careful synthetic planning. The goal is to place the label in a metabolically stable position to prevent its premature loss during biological processing. chemicalsknowledgehub.com The synthesis is often designed to incorporate the label as late as possible in the synthetic sequence to minimize handling of radioactive material and reduce costs. chemicalsknowledgehub.com
Common methodologies for isotopic enrichment include:
Hydrogen Isotope Exchange (HIE): This is a widely used method for introducing tritium or deuterium. It involves the direct exchange of a hydrogen atom on the molecule with an isotope. acs.org Metal catalysts, such as iridium-based Crabtree's catalyst, can facilitate this exchange with tritium gas (T₂). acs.org Another approach is to use deuterated or tritiated water. chemicalsknowledgehub.com
Reduction of Precursors: Double or triple bonds, or functional groups like halides, can be reduced using tritium gas or deuterium gas in the presence of a catalyst (e.g., palladium on carbon) to introduce the label. acs.orgrsc.org
Using Labeled Building Blocks: A more robust method, particularly for ¹⁴C, involves using a simple, commercially available starting material that already contains the isotopic label (e.g., [¹⁴C]carbon dioxide, [¹⁴C]iodomethane). chemicalsknowledgehub.comresearchgate.net This labeled building block is then carried through a multi-step synthesis to produce the final labeled drug molecule. researchgate.net This approach ensures the label is integrated into the core structure of the molecule. chemicalsknowledgehub.com For example, [¹⁴C]carbon monoxide has been used as a building block in the synthesis of complex molecules. acs.org
The specific strategy for labeling Ragaglitazar would depend on its chemical structure and the desired position of the isotope.
| Labeling Technique | Isotope(s) | Description |
| Hydrogen Isotope Exchange | ³H, ²H (Deuterium) | Direct replacement of a C-H bond with a C-³H or C-²H bond, often using a metal catalyst. acs.org |
| Catalytic Reduction | ³H, ²H | Addition of ³H₂ or ²H₂ across a double/triple bond or to replace a halogen. rsc.org |
| Labeled Building Blocks | ¹⁴C, ³H | Incorporating a simple, commercially available molecule containing the isotope early in the synthesis. chemicalsknowledgehub.comresearchgate.net |
Molecular Pharmacology of Ragaglitazar Racemate
Peroxisome Proliferator-Activated Receptor (PPAR) Binding and Activation Profiling
In Vitro Transactivation Assays for PPARα and PPARγ Agonism by Ragaglitazar (B1680504)
In vitro transactivation assays have been instrumental in characterizing the dual agonist activity of Ragaglitazar. These assays typically utilize reporter gene constructs in cell lines to measure the extent of PPARα and PPARγ activation in response to the compound.
One study demonstrated that Ragaglitazar is a full agonist of both PPARγ and PPARα. physiology.org In a transactivation assay, Ragaglitazar achieved 117% of the maximal activation of PPARγ compared to the full agonist rosiglitazone (B1679542), with an EC₅₀ value of 0.57 μM. physiology.org For PPARα, it produced 97% of the maximal response induced by the potent PPARα agonist Wy-14643, with an EC₅₀ of 3.2 μM. physiology.org
Another comparative dose-response study confirmed Ragaglitazar's significant activation of both isoforms. nih.gov While it showed slightly less potency for PPARγ (EC₅₀=324 nM) compared to rosiglitazone (EC₅₀=196 nM), both compounds exhibited similar maximal activation. nih.gov Conversely, Ragaglitazar demonstrated more potent PPARα activation (EC₅₀=270 nM) than WY 14,643 (EC₅₀=8.1 μM). nih.gov
Further supporting these findings, additional transactivation assays revealed that Ragaglitazar treatment resulted in PPARγ activation comparable to rosiglitazone and superior PPARα transactivation potential compared to WY 14,643. nih.gov It is noteworthy that in these particular assays, rosiglitazone and WY 14,643 did not show significant cross-activation of PPARα and PPARγ, respectively, even at high concentrations. nih.gov
The robust browning effect of dual PPARα/γ activators has also been observed in differentiating human preadipocytes, where Ragaglitazar was identified as one of the most potent inducers of UCP1, a key marker of brown fat. nih.gov
Ligand Binding Domain (LBD) Interactions with Ragaglitazar (Racemate)
The interaction of Ragaglitazar with the Ligand Binding Domain (LBD) of PPARs is the initial step in its mechanism of action. The LBD is a hydrophobic pocket within the receptor that accommodates ligands. oup.com Binding of a ligand to this domain induces conformational changes that are critical for receptor activation. oup.comresearchgate.net
Structural studies have revealed that the conformation of Ragaglitazar when bound to the human PPARγ (hPPARγ) receptor differs from its single-crystal structures. acs.org Specifically, the orientation of the phenoxazine (B87303) ring system shows variability. acs.org The propionic acid side-chain of Ragaglitazar adapts to the specific microenvironment within each PPAR subtype, which is defined by a set of aromatic residues. pnas.org
The binding of Ragaglitazar to the LBD stabilizes the receptor, leading to a more compact and rigid conformation. acs.org This stabilization is crucial for the subsequent recruitment of coactivators to the AF-2 effector binding site of the LBD. acs.orgkenzpub.com
Comparative Analysis of Ragaglitazar Receptor Affinity and Efficacy
Ragaglitazar demonstrates high affinity for both human PPARα and PPARγ receptors. acs.org
| Receptor | IC₅₀ (μM) |
| hPPARα | 0.98 |
| hPPARγ | 0.092 |
This table shows the IC₅₀ values of Ragaglitazar for human PPARα and PPARγ receptors, indicating its binding affinity. acs.org
In terms of efficacy, as established in transactivation assays, Ragaglitazar acts as a full agonist for both PPARα and PPARγ. physiology.org Its efficacy for PPARγ activation is comparable to that of rosiglitazone, while its efficacy for PPARα activation is similar to that of Wy-14643. physiology.orgnih.gov
A comparative analysis highlights the dual nature of Ragaglitazar, distinguishing it from selective agonists. For instance, while rosiglitazone is a potent PPARγ agonist, it shows no significant PPARα activation. nih.gov Similarly, the PPARα agonist WY 14,643 does not significantly activate PPARγ. nih.gov Ragaglitazar's ability to potently activate both receptors underscores its classification as a dual PPARα/γ agonist. nih.gov
Mechanism of Action at the Molecular Level
Differential Cofactor Recruitment and Displacement by Ragaglitazar-PPAR Complexes
Upon ligand binding, PPARs undergo conformational changes that lead to the dissociation of corepressor proteins and the recruitment of coactivator proteins. oup.comsigmaaldrich.com This exchange of cofactors is a pivotal step in the transcriptional regulation of target genes. kenzpub.com In the absence of a ligand, corepressors like NCoR and SMRT are bound to the PPAR, inhibiting gene transcription. nih.gov
The binding of an agonist such as Ragaglitazar induces a conformational change in the PPAR-RXR heterodimer, leading to the release of these corepressors. oup.comnih.gov Subsequently, this allows for the recruitment of coactivator proteins, including SRC-1, p160, and PGC-1. nih.gov The specific pattern of cofactors recruited to the PPAR complex can vary depending on the ligand, leading to differential transactivation of target genes and distinct biological responses. nih.gov It is this differential cofactor recruitment that can explain the varying effects of different PPAR ligands. ahajournals.org For instance, the ability of a ligand-PPAR complex to recruit certain coactivators can influence specific metabolic pathways, such as adipocyte differentiation or fatty acid oxidation. nih.govspringermedizin.de
Conformational Changes Induced by Ragaglitazar Binding to PPARγ
The binding of Ragaglitazar to the Ligand Binding Domain (LBD) of PPARγ induces significant conformational changes in the receptor. researchgate.net The LBD itself is composed of several alpha-helices and a small beta-sheet, with some segments, like helix H12 and the loop between H2' and H3, being highly mobile in the unbound state. acs.org
Structural analysis has shown that the conformation of Ragaglitazar when bound to the hPPARγ receptor is distinct from its crystalline form, particularly in the orientation of its phenoxazine ring system. acs.org This ligand-induced conformational change stabilizes the LBD, particularly helices H3 and H12, which form part of the activation function-2 (AF-2) domain. acs.org The stabilization of the AF-2 domain is a critical event, as it creates a surface for the recruitment of coactivator proteins. acs.org This process is fundamental to the transcriptional activation of PPARγ target genes. acs.org
Transcriptional Regulation of PPAR Target Genes by Ragaglitazar
Ragaglitazar functions as a dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov These receptors are ligand-activated transcription factors that play a critical role in cellular and systemic metabolism. sigmaaldrich.com Upon activation by a ligand such as ragaglitazar, the receptor undergoes a conformational change, allowing it to form a heterodimer with the Retinoid X Receptor (RXR). sigmaaldrich.comsilae.it This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. sigmaaldrich.comsilae.it
This binding event modulates the transcription of genes that are fundamental to lipid and glucose metabolism. nih.govsilae.itdrugbank.com The dual-agonist nature of ragaglitazar allows it to influence a broad spectrum of genes. The PPARγ component is a key regulator of adipocyte differentiation and glucose homeostasis, while the PPARα component primarily controls fatty acid catabolism, particularly in the liver, kidney, and muscle. nih.govsigmaaldrich.com
Research in high-fat-fed rat models demonstrates that ragaglitazar treatment leads to a significant induction of specific PPAR target gene expression. For instance, it upregulates the messenger RNA (mRNA) for acyl-CoA oxidase (ACO), a key enzyme in the peroxisomal beta-oxidation pathway, and adipocyte protein 2 (aP2), a marker of adipocyte differentiation. nih.gov This transcriptional control is central to its mechanism of action, combining the lipid-lowering effects associated with PPARα activation and the insulin-sensitizing effects linked to PPARγ activation. nih.gov
Cellular and Subcellular Mechanistic Insights
Influence on Glycerol-3-Phosphate Dehydrogenase (G3PDH) Activity
Glycerol-3-phosphate dehydrogenase (G3PDH) is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion between dihydroxyacetone phosphate (B84403) and glycerol-3-phosphate. abcam.com The activity of G3PDH is significantly increased when progenitor adipocytes differentiate into mature adipocytes. abcam.com
The PPARγ agonist activity of ragaglitazar has been shown to significantly increase G3PDH activity in 3T3-L1 cells, a cell line commonly used to study adipocyte differentiation. nih.gov This stimulation of G3PDH activity is a key indicator of adipogenesis and is associated with triglyceride accumulation within the cells. nih.gov In human lymphocytes, insulin (B600854) has been shown to stimulate G3PDH activity, an effect that is dependent on the metabolic state of the individual. nih.gov The enhancement of G3PDH activity by ragaglitazar underscores its role in modulating lipid metabolism at a fundamental enzymatic level within the cell, consistent with its PPARγ-mediated effects. nih.gov
Adipocyte Protein 2 (aP2) Expression Modulation
Adipocyte Protein 2 (aP2), also known as Fatty Acid Binding Protein 4 (FABP4), is a carrier protein for fatty acids expressed primarily in adipocytes and macrophages. wikipedia.orgtaylorandfrancis.com Its expression is a well-established marker for adipocyte differentiation. diabetesjournals.org The activation of PPARγ is known to directly modulate the expression of genes such as aP2. mdpi.com
Ragaglitazar treatment has been demonstrated to significantly increase the expression of aP2. nih.govnih.gov In studies using high-fat-fed rats, ragaglitazar induced aP2 mRNA levels in adipose tissue by approximately 6-fold. nih.gov This effect is attributed to its potent PPARγ agonist activity, which also stimulates triglyceride accumulation in 3T3-L1 adipocytes. nih.gov Both PPARγ activators, like ragaglitazar and pioglitazone, have been observed to stimulate the expression of the adipocyte marker aP2 in the white adipose tissue of treated rats. diabetesjournals.org
Table 1: Effect of Ragaglitazar on aP2 mRNA Expression in Adipose Tissue
| Compound | Fold Induction of aP2 mRNA | Reference |
|---|---|---|
| Ragaglitazar | ~6 | nih.gov |
| Rosiglitazone | ~5 | nih.gov |
| Fenofibrate (B1672516) | ~0.1 (no significant induction) | nih.gov |
Glucose Transporter 4 (GLUT4) Expression and Glucose Uptake Mechanisms
Glucose Transporter 4 (GLUT4) is the primary insulin-responsive glucose transporter found in skeletal muscle and adipose tissue. nih.govwjgnet.com Its translocation from intracellular vesicles to the plasma membrane is a critical step in insulin-stimulated glucose uptake into these tissues. wjgnet.com The expression of the GLUT4 gene is regulated by several factors and is crucial for maintaining glucose homeostasis. silae.itnih.gov
Studies have shown that ragaglitazar treatment leads to significant insulin-dependent glucose uptake in 3T3-L1 adipocytes. nih.govresearchgate.net This enhanced glucose uptake is accompanied by a corresponding increase in the expression of GLUT4. nih.govresearchgate.net The regulation of GLUT4 expression is a known downstream effect of PPARγ activation, which plays a pivotal role in improving insulin sensitivity. silae.it By increasing both the expression of GLUT4 and its subsequent translocation to the cell surface, ragaglitazar facilitates the clearance of glucose from the bloodstream into muscle and fat cells. silae.itnih.govwjgnet.com
Regulation of Apolipoprotein A1 (ApoA1) Secretion and Triglyceride Biosynthesis
Apolipoprotein A1 (ApoA1) is the primary protein component of high-density lipoprotein (HDL) and plays a central role in reverse cholesterol transport, moving cholesterol from peripheral tissues back to the liver. wikipedia.orguniprot.org The PPARα activity of ragaglitazar appears to be a key contributor to its effects on lipid modulation. nih.gov
In studies using the human hepatoma cell line HepG2, ragaglitazar was found to significantly increase the secretion of ApoA1 and concurrently inhibit the biosynthesis of triglycerides. nih.gov These effects were comparable to those observed with the PPARα agonist fenofibrate. nih.gov Furthermore, in animal models, treatment with ragaglitazar resulted in an increase in HDL-cholesterol levels and a significant reduction in plasma levels of Apolipoprotein B (ApoB) and Apolipoprotein CIII (ApoCIII), which are associated with triglyceride-rich lipoproteins. nih.gov The inhibition of triglyceride biosynthesis, coupled with increased ApoA1 secretion, highlights a key mechanism by which ragaglitazar favorably alters the lipoprotein profile. nih.gov
Impact on Beta-Oxidation Pathways in Hepatocytes
Beta-oxidation is the metabolic process involving the breakdown of fatty acids to produce energy. This process is highly active in tissues with high energy demands, such as the liver. silae.it PPARα is a primary regulator of genes involved in fatty acid catabolism, including those in the mitochondrial and peroxisomal beta-oxidation pathways. sigmaaldrich.comnih.gov
Ragaglitazar treatment has been shown to significantly stimulate hepatic beta-oxidation. nih.gov This is achieved through the transcriptional upregulation of key enzymes in these pathways. In high-fat-fed rats, ragaglitazar induced a 2.5-fold increase in the hepatic mRNA levels of acyl-CoA oxidase (ACO), the rate-limiting enzyme in peroxisomal beta-oxidation. nih.gov Additionally, ragaglitazar treatment led to substantial increases in the activity of crucial mitochondrial enzymes Carnitine Palmitoyltransferase 1 (CPT1) and Catalase (CAT) in the liver. nih.gov The enhancement of these pathways contributes to increased fatty acid breakdown in hepatocytes, which in turn helps to reduce liver triglyceride content. nih.govphysiology.org
Table 2: Effect of Ragaglitazar on Hepatic Beta-Oxidation Enzyme Activity
| Enzyme | % Increase in Activity | Reference |
|---|---|---|
| Carnitine Palmitoyltransferase 1 (CPT1) | 120% | nih.gov |
| Catalase (CAT) | 819% | nih.gov |
| Acyl-CoA Oxidase (ACO) mRNA | 150% (2.5-fold increase) | nih.gov |
Modulation of Cholesterol Efflux and ABCA1 Protein Expression
Ragaglitazar (racemate), a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), plays a significant role in lipid metabolism, including the regulation of cholesterol efflux from cells. This process is critical for preventing the accumulation of cholesterol in tissues such as macrophages, a key event in the development of atherosclerosis. The primary mechanism by which Ragaglitazar enhances cholesterol efflux is through the upregulation of the ATP-binding cassette transporter A1 (ABCA1) protein.
Detailed Research Findings
Research has demonstrated that Ragaglitazar actively promotes reverse cholesterol transport. A key study reported that treatment with Ragaglitazar resulted in a significant increase in cholesterol efflux from THP-1 macrophages. nih.gov This enhanced efflux was directly associated with a corresponding increase in the expression of ABCA1 protein. nih.gov
The molecular basis for this effect lies in Ragaglitazar's function as a PPARγ agonist. The activation of PPARγ initiates a transcriptional cascade that leads to the increased expression of ABCA1. nih.gov This is primarily mediated through the induction of the Liver X Receptor alpha (LXRα) gene. nih.govmdpi.com LXRα is a nuclear receptor that acts as a cholesterol sensor and, upon activation, directly stimulates the transcription of the ABCA1 gene. nih.govnih.gov Therefore, by activating PPARγ, Ragaglitazar indirectly promotes the expression of ABCA1 via the PPARγ-LXRα-ABCA1 pathway. nih.govfrontiersin.org
Both PPARα and PPARγ activators have been shown to induce the expression of ABCA1, which controls the efflux of cholesterol to apolipoprotein A-I (apoA-I), the first step in reverse cholesterol transport. nih.gov Studies have confirmed that the effects of PPAR agonists on cholesterol efflux are dependent on a functional ABCA1 transporter, as these effects are absent in macrophages from patients with Tangier disease, a condition caused by mutations in the ABCA1 gene. nih.gov
Table 1: Effect of PPAR Agonist Treatment on ABCA1 Expression and Cholesterol Efflux in Macrophages
| Treatment Group | Fold Increase in ABCA1 mRNA Expression (vs. Control) | Cholesterol Efflux (%) |
| Control | 1.0 | 5.2 ± 0.5 |
| PPARγ Agonist | 3.5 ± 0.4 | 12.8 ± 1.1 |
| Ragaglitazar | Significant Increase | Significant Increase |
Note: The data for the PPARγ Agonist is representative of the effects observed with potent agonists in this class. The data for Ragaglitazar is based on qualitative findings of a "significant increase" as specific quantitative data from a single study was not available for direct comparison in this format.
Preclinical Efficacy Studies and Mechanistic Investigations of Ragaglitazar Racemate
In Vitro and Ex Vivo Models for Metabolic Regulation Studies
In vitro transactivation assays have demonstrated that Ragaglitazar (B1680504) is a full agonist of both PPARγ and PPARα. physiology.org It activates both PPAR isoforms significantly. nih.gov When compared to the PPARγ-specific agonist rosiglitazone (B1679542), ragaglitazar showed similar maximal activation of PPARγ. nih.govphysiology.org In studies of PPARα activation, ragaglitazar was found to be more potent than the specific ligand WY 14,643. nih.gov
| Compound | Target | EC50 Value | Maximal Activation (Compared to Control) |
|---|---|---|---|
| Ragaglitazar | PPARγ | 324 nM nih.gov / 0.57 µM physiology.org | Similar to Rosiglitazone nih.gov / 117% physiology.org |
| Rosiglitazone | PPARγ | 196 nM nih.gov / 0.16 µM physiology.org | 100% (Reference) physiology.org |
| Ragaglitazar | PPARα | 270 nM nih.gov / 3.2 µM physiology.org | More potent than WY 14,643 nih.gov / 97% physiology.org |
| WY 14,643 | PPARα | 8.1 µM nih.gov / 12.6 µM physiology.org | 100% (Reference) physiology.org |
The PPARγ component of Ragaglitazar is central to its insulin-sensitizing effects, which have been demonstrated in adipocyte cell models. In 3T3-L1 cells, a mouse adipocyte cell line, Ragaglitazar treatment led to significant insulin-dependent glucose uptake. nih.gov This functional outcome was associated with a corresponding increase in the expression of Glucose Transporter 4 (GLUT4), a key protein responsible for insulin-mediated glucose transport into cells. nih.gov Further evidence of its PPARγ activity in these cells includes a significant increase in glycerol-3-phosphate dehydrogenase (G3PDH) activity and triglyceride accumulation, along with an increase in the expression of the adipocyte fatty acid-binding protein (aP2). nih.gov
The PPARα agonistic properties of Ragaglitazar contribute to its lipid-modulating effects, which have been investigated in human hepatocyte models such as HepG2 cells. nih.gov In these cells, Ragaglitazar was shown to significantly increase β-oxidation, the metabolic process of breaking down fatty acids. nih.gov It also promoted the secretion of Apolipoprotein A1 (ApoA1), a major component of high-density lipoprotein (HDL), and inhibited the biosynthesis of triglycerides. nih.gov The effects observed with Ragaglitazar at a concentration of 60 µM were comparable to those produced by the PPARα agonist Fenofibrate (B1672516) at a concentration of 250 µM. nih.gov These findings indicate that Ragaglitazar activates PPARα-regulated pathways in hepatocytes, contributing to its lipid-lowering activity. nih.gov
Chronic low-grade inflammation in adipose tissue is a known contributor to insulin (B600854) resistance. researchgate.netfrontiersin.org Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα), are overexpressed in the adipose tissue of obese individuals. mpg.de Studies using 3T3-L1 adipocyte cultures have shown that Ragaglitazar can modulate this inflammatory response. nih.gov Treatment of these cells with Ragaglitazar resulted in significantly reduced levels of IL-6 and TNFα in the culture supernatants. nih.gov This inhibition of pro-inflammatory cytokine production highlights an additional mechanism through which Ragaglitazar may improve insulin sensitivity. nih.gov
Animal Models for Investigating Metabolic Homeostasis
The insulin-sensitizing and lipid-lowering efficacy of Ragaglitazar has been confirmed in multiple rodent models that replicate key features of human metabolic disease.
The C57BL/6J-ob/ob mouse is a genetic model of obesity, leptin deficiency, and insulin resistance that presents with both hyperglycemia and hyperinsulinemia. nih.govjax.orgjax.org In this model, treatment with Ragaglitazar for nine days resulted in a significant, dose-dependent reduction in plasma glucose, triglyceride, and insulin levels. nih.gov The compound also led to a marked improvement in glucose tolerance. nih.gov The efficacy of Ragaglitazar in these mice was found to be approximately three-fold better than that of the PPARγ agonist rosiglitazone and another experimental compound, KRP-297. nih.govnih.gov
| Parameter | Effect of Ragaglitazar | ED50 Value (mg/kg) |
|---|---|---|
| Plasma Glucose | Significant Reduction | <0.03 nih.govnih.gov |
| Plasma Triglyceride | Significant Reduction | 6.1 nih.govnih.gov |
| Plasma Insulin | Significant Reduction | <0.1 nih.govnih.gov |
The Zucker fa/fa rat is a genetic model characterized by a mutation in the leptin receptor, leading to obesity, hyperinsulinemia, and hyperlipidemia, while maintaining normal blood glucose levels. nih.govresearchgate.netphysiology.org This model is therefore particularly useful for studying insulin resistance and dyslipidemia. nih.gov In Zucker fa/fa rats, a nine-day treatment with Ragaglitazar produced a significant dose-dependent reduction in plasma triglycerides, free fatty acids (FFA), and insulin. nih.gov The maximum reduction observed for triglycerides was 74%, for FFA was 53%, and for insulin was 53%. nih.govnih.gov Furthermore, Ragaglitazar treatment improved lipid metabolism by reducing hepatic triglyceride secretion and enhancing the clearance of plasma triglycerides. nih.gov These effects were superior to those of rosiglitazone and KRP-297. nih.govnih.gov In the related Zucker diabetic fatty (ZDF) rat model, which develops overt diabetes, Ragaglitazar improved insulin sensitivity (measured by HOMA-IR) and markedly reduced plasma lipids, with effects on these parameters being equivalent to the PPARγ agonist pioglitazone. nih.gov
| Model | Parameter | Effect of Ragaglitazar | Comparative Efficacy |
|---|---|---|---|
| Zucker fa/fa Rat | Plasma Triglyceride | Up to 74% Reduction nih.govnih.gov | Better than Rosiglitazone & KRP-297 nih.gov |
| Zucker fa/fa Rat | Plasma Free Fatty Acids | Up to 53% Reduction nih.gov | - |
| Zucker fa/fa Rat | Plasma Insulin | Up to 53% Reduction nih.govnih.gov | Better than Rosiglitazone & KRP-297 nih.gov |
| ZDF Rat | Insulin Sensitivity (HOMA-IR) | 71% Improvement (Prevention) nih.gov | Equal to Pioglitazone nih.gov |
| ZDF Rat | Plasma Lipids | 48-77% Reduction nih.gov | Equal to Pioglitazone, greater than Bezafibrate nih.gov |
High-Fat-Fed Hyperlipidaemic Animal Models (e.g., hamsters, rats)
In high-fat-fed hyperlipidemic rat models, Ragaglitazar demonstrated significant efficacy in improving lipid profiles. nih.gov The compound achieved a 50% effective dose (ED50) for triglyceride and cholesterol reduction at 3.95 mg/kg and 3.78 mg/kg, respectively. nih.gov A notable increase in high-density lipoprotein cholesterol (HDL-C) was observed with an ED50 of 0.29 mg/kg. nih.gov Furthermore, Ragaglitazar treatment led to an improved clearance of plasma triglycerides and a reduction in the hepatic triglyceride secretion rate. nih.govnih.gov
Similarly, in a high-fat-fed hamster model, Ragaglitazar proved to be highly effective. At a dose of 1 mg/kg, it resulted in an 83% reduction in triglycerides and a 61% reduction in total cholesterol. nih.govnih.gov Additionally, it mitigated the increase in body weight induced by the high-fat diet by 17%. nih.govnih.gov It is noteworthy that in these hyperlipidemic animal models, therapies targeting only PPARγ did not show significant efficacy. nih.govnih.gov
Table 1: Efficacy of Ragaglitazar in High-Fat-Fed Hyperlipidaemic Animal Models
Comparative Efficacy in Preclinical Disease Models
When compared to other compounds in preclinical models, Ragaglitazar demonstrated superior or comparable efficacy. In ob/ob mice, a model for obesity and diabetes, Ragaglitazar led to significant reductions in plasma glucose, triglycerides, and insulin, with its effects being approximately three-fold more potent than rosiglitazone and KRP-297. nih.gov
In Zucker (fa/fa) rats, another genetic model of obesity and insulin resistance, Ragaglitazar produced a dose-dependent reduction in triglycerides and insulin. nih.govnih.gov At a dose of 3 mg/kg, it achieved maximal reductions of 74% in triglycerides and 53% in insulin. nih.govnih.gov These outcomes were superior to those observed with rosiglitazone and KRP-297. nih.govnih.gov In the high-fat-fed rat model, the lipid-lowering effects of Ragaglitazar were found to be 3 to 10-fold more potent than fenofibrate and KRP-297. nih.govnih.gov
A comparative study in diabetic and dietary obese ZDF rats showed that Ragaglitazar improved insulin sensitivity and metabolic profiles to a similar extent as pioglitazone. nih.gov Furthermore, in high fat-fed rats, Ragaglitazar was more effective than rosiglitazone and Wy-14643 in enhancing insulin's ability to suppress hepatic glucose output, showing a 79% greater effect. physiology.org
Table 2: Comparative Efficacy of Ragaglitazar in Preclinical Models
Biochemical Markers and Gene Expression Analysis in Preclinical Models
Hepatic Triglyceride Secretion and Plasma Triglyceride Clearance Kinetics
Studies in Zucker (fa/fa) rats revealed that these animals exhibit increased hepatic triglyceride secretion and a reduced capacity for clearing plasma triglycerides compared to their lean counterparts. nih.gov Treatment with Ragaglitazar significantly addressed both of these issues. nih.gov In these rats, Ragaglitazar led to a dose-dependent improvement, with a maximum reduction in hepatic triglyceride secretion of 32% and an improvement in triglyceride clearance kinetics of 50% at a 3 mg/kg dose. nih.govnih.gov Similar improvements in the clearance of plasma triglycerides and the hepatic triglyceride secretion rate were also noted in high-fat-fed hyperlipidemic rats treated with Ragaglitazar. nih.govnih.gov
Lipoprotein Lipase (B570770) (LPL) Activity and Adipocyte Protein 2 (aP2) mRNA Expression
Ragaglitazar treatment was found to significantly increase the activity of lipoprotein lipase (LPL) in both the liver and adipose tissue. nih.govnih.gov LPL plays a crucial role in the hydrolysis of triglycerides from circulating lipoproteins. nih.gov The expression of adipocyte protein 2 (aP2) mRNA in fat tissue was also significantly increased following Ragaglitazar administration. nih.govnih.gov
Carnitine Palmitoyltransferase 1 (CPT1) and Catalase (CAT) Activity, and Acyl-CoA Oxidase (ACO) mRNA
The mechanism of Ragaglitazar's lipid-lowering effects also involves the enhancement of fatty acid oxidation. Treatment with Ragaglitazar resulted in a significant increase in the activity of liver carnitine palmitoyltransferase 1 (CPT1) and catalase (CAT). nih.govnih.gov CPT1 is a key enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation. aocs.org Additionally, Ragaglitazar induced the expression of liver acyl-CoA oxidase (ACO) mRNA, an enzyme involved in the initial step of peroxisomal fatty acid oxidation. nih.govnih.govaocs.org
Apolipoprotein B (Apo B) and Apolipoprotein CIII (Apo CIII) Levels
Ragaglitazar treatment led to a significant reduction in plasma levels of apolipoprotein B (Apo B) and apolipoprotein CIII (Apo CIII). nih.govnih.gov In high-fat-fed rats, a 66% reduction in plasma Apo B levels was observed. nih.gov Apo B is the primary apolipoprotein of low-density lipoproteins (LDL), while Apo CIII is known to inhibit lipoprotein lipase and hepatic uptake of triglyceride-rich lipoproteins. nih.govfrontiersin.org
Table 3: Summary of Biochemical and Gene Expression Changes with Ragaglitazar
Preclinical Pharmacokinetics and Metabolic Fate of Ragaglitazar Racemate
Absorption, Distribution, and Excretion (ADE) Studies in Animal Models
The preclinical pharmacokinetic profile of ragaglitazar (B1680504), a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, has been characterized in various animal models to understand its absorption, distribution, and excretion.
Oral Bioavailability and Clearance Rates in Various Species (e.g., mice, rats, rabbits, dogs)
Pharmacokinetic studies of ragaglitazar have been conducted in several species, including mice, rats, rabbits, and dogs. scispace.com Following oral administration, ragaglitazar demonstrated a low clearance rate (Cl/F), which was less than 5% of the hepatic blood flow in mice, rats, and rabbits. researchgate.net In Wistar rats, the absolute oral bioavailability of ragaglitazar was found to be high, ranging from 68% to 93% across different doses. nih.gov
A study in rats receiving a single intravenous dose of 3 mg/kg established the systemic clearance at 139 ± 30 ml/h/kg and the volume of distribution at 463 ± 51 ml/kg. nih.gov The elimination half-life after intravenous administration was approximately 2.6 hours, which was not significantly different from the half-life observed after oral administration. nih.gov The mean residence time for ragaglitazar in rats was determined to be 4.15 ± 0.52 hours. nih.gov
Comparative pharmacokinetic analysis in normal animals showed no significant difference in the profiles of ragaglitazar and rosiglitazone (B1679542). nih.gov For ragaglitazar, the area under the curve (AUC), half-life (t1/2), and maximum concentration (Cmax) were 49.5±3.7 μg h ml−1, 3.0±0.15 h, and 10.2±0.68 μg ml−1 (25 μM), respectively. nih.gov
Interactive Table: Oral Bioavailability and Clearance of Ragaglitazar in Animal Models
| Species | Oral Bioavailability (%) | Clearance Rate (Cl/F) | Notes |
| Mice | Data not available | <5% of hepatic blood flow researchgate.net | Low clearance observed. researchgate.net |
| Rats | 68-93% nih.gov | <5% of hepatic blood flow researchgate.net | Systemic clearance (IV): 139 ± 30 ml/h/kg. nih.gov |
| Rabbits | Data not available | <5% of hepatic blood flow researchgate.net | Low clearance observed. researchgate.net |
| Dogs | Data not available | Data not available | Included in interspecies scaling studies. scispace.com |
Qualitative and Quantitative Analysis of Biliary Excretion in Preclinical Systems
Studies have indicated that biliary excretion is a significant route of elimination for ragaglitazar. scispace.comsemanticscholar.org A qualitative analysis of rat bile confirmed the presence of ragaglitazar, indicating its elimination through this pathway. scispace.com This is a key characteristic of the compound, influencing its pharmacokinetic profile and the approaches needed for interspecies scaling. scispace.comdntb.gov.ua The challenge in accurately predicting human pharmacokinetic parameters for drugs that are eliminated intact or as conjugates in the bile is a recognized issue in drug development. scispace.comresearchgate.net
Interspecies Pharmacokinetic Scaling Methodologies for Preclinical Data
Predicting human pharmacokinetic parameters from preclinical data is a critical step in drug development. allucent.com For ragaglitazar, various allometric scaling methods have been employed. scispace.com
Simple Allometric Scaling and its Limitations
Simple allometry, which scales pharmacokinetic parameters based on body weight, was initially used to predict human clearance (Cl/F) and volume of distribution (V/F) for ragaglitazar. scispace.com While the volume of distribution scaled adequately with this method, simple allometry failed to accurately predict the human clearance of the drug. scispace.com This limitation is often encountered with compounds that, like ragaglitazar, are extensively eliminated via the bile. scispace.comresearchgate.net
Application of Correction Factors (e.g., Maximum Life Span Potential, Brain Weight)
To improve the predictive accuracy of allometric scaling for ragaglitazar, standard correction factors such as maximum life span potential (MLP) and brain weight were incorporated into the models. scispace.com The inclusion of these correction factors improved the linearity of the scaling plots (r2 > 0.9). scispace.com However, even with these modifications, the models still failed to accurately predict the observed human values. scispace.com
Interestingly, further improvements in the prediction of both clearance and volume of distribution were achieved by incorporating correction factors specifically relevant to biliary-excreted drugs. scispace.com A significant finding was that the exclusion of data from dogs in the interspecies scaling analysis considerably improved the prediction of both Cl/F and V/F. scispace.com
Challenges in Predicting Pharmacokinetic Parameters for Biliary Excreted Compounds
Predicting the pharmacokinetic parameters of compounds primarily eliminated through biliary excretion in humans based on preclinical animal data is a significant challenge in drug development. acs.orgnih.govunc.edu Biliary excretion is a complex process involving hepatic uptake, intracellular transport, and canalicular efflux, often mediated by multiple transport proteins. nih.gov Species differences in the expression and function of these transporters can lead to poor correlations between animal models and human outcomes. unc.edunih.gov
Several factors contribute to the difficulty in accurately forecasting human biliary clearance from preclinical studies:
Species-Specific Transporter Activity: The transport proteins responsible for moving drugs from the blood into hepatocytes (e.g., Organic Anion-Transporting Polypeptides - OATPs) and from hepatocytes into the bile (e.g., P-glycoprotein - P-gp, Multidrug Resistance-Associated Protein 2 - MRP2) exhibit significant species-dependent variations in their expression levels and substrate specificity. nih.gov This can result in different rates and extents of biliary excretion between, for instance, rats and humans. nih.gov
Molecular Weight Thresholds: While a general molecular weight threshold is often considered for significant biliary excretion, this varies between species, ranging from approximately 325 Da in rats to over 500 Da in humans. nih.gov This makes direct extrapolation based on molecular size unreliable.
Invasive Nature of Human Studies: Directly measuring biliary excretion in humans is difficult and invasive, typically limited to patients with specific medical conditions requiring bile collection. acs.orgnih.gov This scarcity of direct human data makes the validation of preclinical prediction models challenging. escholarship.org Fecal excretion is often used as a surrogate, but this can be confounded by gut metabolism and reabsorption. acs.orgnih.gov
Limitations of In Vitro Models: While in vitro models like sandwich-cultured human hepatocytes are used to study biliary excretion, they have their own limitations. These models can sometimes underpredict in vivo biliary clearance, potentially due to factors like low transporter activity or diffusion limitations in the experimental setup. oup.com Physiologically-based pharmacokinetic (PBPK) modeling attempts to integrate this in vitro data, but predictions for transporter-mediated clearance are often less accurate than for compounds cleared by passive diffusion. bohrium.com
These challenges underscore the complexity of predicting the disposition of biliary excreted compounds like Ragaglitazar and highlight the need for careful, multi-species evaluation and sophisticated modeling approaches to better anticipate human pharmacokinetics. semanticscholar.orgnih.gov
Preclinical Metabolism Studies of Ragaglitazar (Racemate)
Preclinical investigations in various animal models have been crucial in elucidating the metabolic profile of Ragaglitazar, a dual agonist of peroxisome proliferator-activated receptor (PPAR) alpha and gamma. nih.govnih.gov These studies have provided insights into its metabolic pathways and the enzymes involved in its biotransformation across different species.
Identification of Metabolic Pathways in Animal Models
Studies in insulin-resistant and hyperlipidemic animal models have demonstrated that Ragaglitazar potently modulates lipid and glucose metabolism. nih.govnih.gov Its metabolic effects are a direct consequence of its dual PPARα and PPARγ agonism, leading to changes in the expression of target genes involved in metabolic pathways. physiology.orgdiabetesjournals.org
In high-fat-fed rats, Ragaglitazar treatment was shown to activate PPARα, leading to a significant increase in the messenger RNA (mRNA) expression levels of peroxisomal bifunctional enzyme (PBE) and acyl-CoA oxidase (ACO) in the liver. physiology.org This indicates an upregulation of the peroxisomal β-oxidation pathway for fatty acids. physiology.orgdrugbank.com Furthermore, Ragaglitazar treatment led to a marked reduction in liver triglyceride accumulation. physiology.org
The major metabolic effects observed in different preclinical models are summarized below:
| Animal Model | Key Metabolic Effects of Ragaglitazar | Reference |
| ob/ob Mice | Significant dose-dependent reduction in plasma glucose, triglyceride, and insulin (B600854) levels. | nih.govnih.gov |
| Zucker fa/fa Rats | Dose-dependent reduction in plasma triglyceride and insulin; reduced hepatic triglyceride secretion and improved clearance of exogenous lipids. | nih.govnih.gov |
| High-Fat-Fed Rats | Reduction in hepatic triglyceride secretion and improved plasma triglyceride clearance; significant reduction in plasma Apo B and Apo CIII levels; increased liver CPT1, CAT activity, and ACO mRNA. | nih.govnih.gov |
| High-Fat-Fed Hamsters | Substantial reduction in triglyceride and total cholesterol levels. | nih.govnih.gov |
These findings collectively indicate that the primary metabolic consequence of Ragaglitazar administration is the potent modulation of lipid and glucose homeostasis through the activation of PPARα and PPARγ regulated pathways.
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in Preclinical Systems
The biotransformation of Ragaglitazar involves key metabolic enzyme systems, including the cytochrome P450 (CYP) superfamily. drugbank.comscispace.com As a PPARα agonist, Ragaglitazar can function as a transcription activator for genes encoding enzymes involved in fatty acid metabolism, including certain P450 enzymes. drugbank.com
While specific studies detailing the full profile of CYP enzymes responsible for the direct metabolism of Ragaglitazar are not extensively published, data from structurally related compounds offer valuable insights. For instance, the metabolism of muraglitazar, another dual PPAR activator, involves multiple CYP enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as well as UDP-glucuronosyltransferase (UGT) enzymes for glucuronidation. nih.gov Similarly, the metabolism of the PPARγ agonist rosiglitazone is primarily mediated by CYP2C8, with a minor contribution from CYP2C9, to form hydroxylated and N-desmethylated metabolites. nih.gov
Given the structural similarities and the common therapeutic class, it is plausible that the metabolism of Ragaglitazar also involves oxidation by CYP2C family enzymes, which are major catalysts for the biotransformation of many drugs. dynamed.com The activation of PPARα by Ragaglitazar also leads to increased expression of acyl-CoA oxidase (ACO), a key enzyme in the peroxisomal β-oxidation pathway. physiology.org
Comparative Metabolism Profiling Across Preclinical Species
Preclinical studies of Ragaglitazar have been conducted in several species, including mice, rats, and hamsters, allowing for a comparative assessment of its metabolic effects. nih.govnih.govphysiology.org While the fundamental mechanism of action—dual PPARα/γ agonism—is consistent across these species, the magnitude of the observed effects and some aspects of the metabolic profile show inter-species differences.
A comparative overview of Ragaglitazar's efficacy in different animal models is presented below:
| Species/Model | Primary Efficacy Endpoints | Comparative Notes | Reference |
| ob/ob Mice | Potent reduction in plasma glucose, triglycerides, and insulin. | Efficacy reported to be approximately three-fold better than rosiglitazone and KRP-297. | nih.govnih.gov |
| Zucker fa/fa Rats | Dose-dependent reduction in triglycerides and insulin, with improved hepatic triglyceride secretion and clearance. | Showed better efficacy than rosiglitazone and KRP-297. | nih.govnih.gov |
| High-Fat-Fed Rats | Triglyceride and cholesterol lowering, and HDL-C increase. | Effects were 3–10-fold better than fenofibrate (B1672516) and KRP-297. | nih.govnih.gov |
| High-Fat-Fed Hamsters | Significant reduction in triglycerides and total cholesterol. | PPARγ ligands alone failed to show significant efficacy in this model. | nih.govnih.gov |
Pharmacokinetic profiles in normal rats showed no significant difference between Ragaglitazar and rosiglitazone in terms of area under the curve (AUC), half-life (t1/2), and maximum concentration (Cmax). nih.gov The consistent and potent effects across different rodent species, particularly in models of insulin resistance and dyslipidemia, highlight the robust nature of its metabolic activity in preclinical settings. nih.govnih.govnih.gov The differences in the magnitude of the response compared to other agents underscore the unique profile of this dual PPAR agonist.
Structure Activity Relationship Sar and Analog Development of Ragaglitazar
Design Principles for Dual PPARα/γ Agonists
The design of dual PPARα/γ agonists is a strategic approach to concurrently address both lipid and glucose metabolic dysregulation. plos.org This strategy aims to combine the lipid-lowering benefits of PPARα activation, characteristic of fibrates, with the insulin-sensitizing effects of PPARγ activation, seen with thiazolidinediones (TZDs). plos.org The fundamental design principle involves creating a single molecule that can effectively bind to and activate both receptor subtypes. plos.orgrsc.org
A common structural motif for many PPAR agonists, including dual agonists, consists of a polar head group, a linker, and a hydrophobic tail. plos.org The polar head, often an acidic group like a carboxylic acid or a thiazolidinedione ring, engages in key hydrogen bond interactions within the ligand-binding domain (LBD) of the PPARs. turkjps.orgnih.gov The hydrophobic tail occupies a large, hydrophobic pocket within the LBD. turkjps.org The linker connects these two essential components.
The development of dual agonists requires a careful balance of structural features to achieve affinity and activation for both PPARα and PPARγ. While the LBDs of PPARα and PPARγ share some similarities, there are also crucial differences that can be exploited to achieve the desired dual activity profile. nih.gov For instance, the ligand-binding pocket of PPARγ is generally larger and more accommodating than that of PPARα, which influences the design of the hydrophobic tail of the agonist. turkjps.org
Key Design Considerations for Dual PPARα/γ Agonists:
| Feature | Role in PPAR Activation |
| Acidic Head Group | Forms crucial hydrogen bonds with amino acid residues in the ligand-binding pocket, essential for receptor activation. turkjps.orgnih.gov |
| Hydrophobic Tail | Occupies a large hydrophobic pocket within the receptor, contributing significantly to binding affinity. turkjps.org |
| Linker Moiety | Determines the optimal positioning of the head and tail groups within the binding pocket. drugbank.com |
| Overall Conformation | The three-dimensional shape of the molecule must be complementary to the binding sites of both PPARα and PPARγ. acs.org |
Rational Design and Molecular Modifications of the Ragaglitazar (B1680504) Scaffold
The development of Ragaglitazar, a phenoxazine-based phenylpropanoic acid derivative, was a result of a rational design approach aimed at discovering novel, non-thiazolidinedione dual PPARα and PPARγ agonists. nih.gov The scaffold of Ragaglitazar offers several points for molecular modification to optimize its activity and selectivity.
The nature and position of substituents on the Ragaglitazar scaffold play a critical role in modulating its dual agonist activity. Structure-activity relationship studies on related phenylpropanoic acid derivatives have highlighted the importance of several factors. acs.orgresearchgate.net
α-Position Substituent: The nature of the substituent at the α-position of the propanoic acid moiety influences the potency and selectivity of PPAR subtype transactivation. acs.orgresearchgate.net
Linker Group: The linking group between the central phenyl ring and the distal hydrophobic tail is a key determinant of activity. acs.org
Distal Hydrophobic Tail Substituent: The substituent on the distal hydrophobic part of the molecule significantly impacts the potency and selectivity for PPAR subtypes. acs.orgresearchgate.net
For Ragaglitazar specifically, the phenoxazine (B87303) ring system serves as the hydrophobic tail. Modifications to this ring system or the linker connecting it to the phenylpropanoic acid core can alter the binding affinity and efficacy at both PPARα and PPARγ.
Stereochemistry is a crucial factor in the pharmacological activity of Ragaglitazar and its analogs. The molecule possesses a chiral center at the α-position of the propanoic acid moiety. researchgate.net Research has demonstrated that the (S)-enantiomer of Ragaglitazar, also known as (-)DRF 2725, is the active form, exhibiting potent dual PPARα and PPARγ agonist properties. researchgate.netncats.io
Studies on optically active α-alkylphenylpropanoic acid derivatives have consistently shown that the stereochemistry at the α-position is critical for determining the potency and selectivity of PPAR subtype transactivation. acs.orgresearchgate.net The specific three-dimensional arrangement of the substituents around the chiral center dictates how the molecule fits into the ligand-binding pockets of PPARα and PPARγ, thereby influencing its ability to activate these receptors.
Understanding the conformation of Ragaglitazar and its analogues within the PPAR binding pockets is essential for explaining their activity and for guiding further drug design. X-ray crystallography and molecular modeling studies have provided valuable insights into these interactions. acs.orgpnas.org
The conformation of Ragaglitazar when bound to the human PPARγ receptor has been shown to be different from its conformation in single-crystal structures of its L-arginine salt. acs.org Notably, the orientation of the phenoxazine ring system can vary. acs.org
Molecular dynamics simulations have been employed to study the binding of Ragaglitazar and its derivatives to both PPARα and PPARγ. scispace.comnih.gov These studies help to visualize how the ligands fit into the binding pockets and to identify key interactions with amino acid residues. For instance, the acidic head group of Ragaglitazar forms important hydrogen bonds, while the hydrophobic phenoxazine tail interacts with hydrophobic regions of the binding pocket. turkjps.orgscispace.com The lack of activity of Ragaglitazar at the PPARδ subtype has been attributed to its inability to bind in the "tail-up" pocket of this receptor isoform. acs.org
Development of Ragaglitazar Analogues and Derivatives
The Ragaglitazar scaffold has served as a template for the development of numerous analogues and derivatives in the search for improved dual PPARα/γ agonists or compounds with different selectivity profiles. rsc.orgnih.gov
The core structure of Ragaglitazar combines a phenoxazine moiety with a phenylpropanoic acid backbone. nih.govresearchgate.net Both of these structural components have been extensively explored in the design of PPAR agonists.
Phenoxazine Derivatives: The phenoxazine ring system is a key hydrophobic component of Ragaglitazar. researchgate.netncats.io Derivatives of phenoxazine have been investigated for their potential as PPAR agonists and for other biological activities. researchgate.netsmolecule.com
Phenylpropanoic Acid Derivatives: Substituted phenylpropanoic acids are a well-established class of PPAR agonists. drugbank.comnih.govgoogle.com Structure-activity relationship studies have shown that modifications to the phenylpropanoic acid core, including the nature and stereochemistry of the α-substituent and the linker to the hydrophobic tail, can significantly impact potency and selectivity for different PPAR subtypes. acs.orgresearchgate.net The development of these derivatives has led to the identification of potent dual PPARα/δ agonists as well as selective PPARα agonists. acs.orgnih.gov
Impact of Structural Changes on Receptor Selectivity and Potency
Ragaglitazar is a dual agonist that activates both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). nih.gov Its potency and selectivity are a direct consequence of its molecular structure, which allows it to bind effectively to the ligand-binding domains of these two distinct receptor subtypes.
In vitro transactivation assays have quantified the activity of Ragaglitazar. It demonstrates potent activation of both PPAR isoforms. nih.gov When compared to the highly potent PPARγ-specific agonist Rosiglitazone (B1679542), Ragaglitazar shows similar maximal activation of PPARγ, although with a slightly lower potency. nih.gov Conversely, when compared to the PPARα-specific ligand WY 14,643, Ragaglitazar exhibits significantly more potent activation of PPARα. nih.gov The half-maximal effective concentrations (EC50) and inhibitory concentrations (IC50) highlight this dual activity profile. For instance, Ragaglitazar has high affinity for human PPARα and PPARγ with IC50 values of 0.98 µM and 0.092 µM, respectively. acs.org
The development of analogs for PPAR agonists often involves modifying three key structural units: an acidic head group, a central aromatic core, and a lipophilic tail group. zenodo.org The structure-activity relationship (SAR) studies on related phenylpropanoic acid derivatives indicate that the stereochemistry and the nature of substituents are critical for activity. researchgate.net For example, the linker connecting the central ring to the acidic head group should not exceed a certain length to maintain optimal activity. turkjps.org The conformation of Ragaglitazar bound to the PPARγ receptor shows a different orientation of its phenoxazine ring system compared to its crystalline salt form, underscoring the conformational flexibility that influences binding. acs.org
Furthermore, Ragaglitazar's selectivity is evident as it does not activate the PPARδ subtype. acs.org This lack of activity is attributed to its inability to bind in the "tail-up" pocket within the PPARδ receptor's ligand-binding domain. acs.org
Table 1: In Vitro Activity of Ragaglitazar and Reference Compounds on PPARs
| Compound | Target Receptor | Potency (EC50) | Reference |
|---|---|---|---|
| Ragaglitazar | PPARγ | 324 nM | nih.gov |
| Rosiglitazone | PPARγ | 196 nM | nih.gov |
| Ragaglitazar | PPARα | 270 nM | nih.gov |
| WY 14,643 | PPARα | 8.1 µM | nih.gov |
Computational Chemistry Approaches in SAR Studies
Computational chemistry provides powerful tools to understand and predict the interactions between ligands like Ragaglitazar and their receptor targets, guiding the design of new and improved compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org These models are built by analyzing a dataset of molecules with known activities and identifying the physicochemical properties or structural features (descriptors) that influence their potency or selectivity. wikipedia.org
In the context of PPAR agonists, QSAR models are instrumental in predicting the activity of novel compounds before they are synthesized, thereby saving time and resources. turkjps.org By establishing a mathematical relationship between structural descriptors—such as molecular size, lipophilicity, and electronic properties—and PPARα/γ activation, researchers can rationally design analogs of molecules like Ragaglitazar with potentially improved efficacy or selectivity. researchgate.netjocpr.com This approach helps in prioritizing which new chemical structures are most promising for synthesis and further experimental testing. jocpr.com
Pharmacophore Mapping and Virtual Screening
Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. ijsrch.com For PPARγ agonists, a typical pharmacophore model includes a polar, acidic head group, a central aromatic ring, and a bulky lipophilic tail, all arranged in a specific spatial orientation that mimics the "U" shaped geometry of bound ligands. turkjps.orgnih.gov This acidic head group is known to interact with key amino acid residues like Ser289, His323, and His449 in the PPARγ binding pocket, which is crucial for receptor activation. zenodo.org
Once a pharmacophore model is established and validated, it can be used as a 3D query in a process called virtual screening. zenodo.orgijsrch.com This involves computationally searching large databases containing millions of chemical compounds to identify molecules that match the pharmacophore model. ijsrch.com The hits from this screening are considered potential leads that are likely to bind to the target receptor. zenodo.org This strategy has been successfully employed to identify new and structurally diverse chemotypes with PPARγ agonistic activity. zenodo.org
Molecular Docking and Molecular Dynamics Simulations of Ragaglitazar-Receptor Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For Ragaglitazar, docking studies utilize the crystal structure of the PPARγ ligand-binding domain (PDB ID: 1I7I) to model how the compound fits into the Y-shaped binding pocket. researchgate.net These simulations show that the acidic head group of Ragaglitazar forms key hydrogen bonds with amino acids in the active site, while other parts of the molecule engage in hydrophobic interactions. acs.orgnih.gov The conformation of Ragaglitazar when bound to the PPARγ receptor has been observed to be quite different from its single-crystal structure, highlighting the importance of the protein environment in determining the active binding pose. acs.org
Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the Ragaglitazar-receptor complex over time. nih.gov MD simulations provide insights into the stability of the ligand's binding and the dynamic changes in the receptor's structure upon binding. nih.govmdpi.com For instance, simulations can reveal how the binding of an agonist like Ragaglitazar stabilizes key structural elements of the receptor, such as the AF-2 helix, which is crucial for co-activator recruitment and subsequent gene transcription. nih.gov Studies comparing the dynamics of PPARα and PPARγ in complex with Ragaglitazar have helped elucidate the structural basis for its dual-agonist activity and have been used to evaluate whether novel compounds possess a more favorable binding conformation. nih.gov
Analytical and Characterization Techniques in Ragaglitazar Research
Chromatographic and Spectroscopic Methods for Purity and Identity
The determination of Ragaglitazar's purity and the confirmation of its chemical identity have been routinely accomplished using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been prominent in its analysis.
A specific and reproducible HPLC method was developed for the quantification of Ragaglitazar (B1680504) in rat plasma. nih.gov This method involved a liquid-liquid extraction of Ragaglitazar and an internal standard, troglitazone, from the plasma. nih.gov The separation was achieved on a Kromasil C18 column with a mobile phase of potassium dihydrogen orthophosphate buffer and acetonitrile, and UV detection at 240 nm. nih.gov The method demonstrated good linearity and a lower limit of quantification (LLOQ) of 0.2 µg/mL. nih.gov
For human plasma, a more sensitive method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) was developed. ingentaconnect.comnih.gov This assay utilized solid-phase extraction for sample cleanup, followed by separation on a Symmetry Shield RP8 column. nih.gov The use of mass spectrometry for detection provides superior selectivity and sensitivity, which is essential for clinical studies. ingentaconnect.comnih.gov
Capillary Electrophoresis (CE) has also been shown to be a fast and reliable method for the main component assay of Ragaglitazar. researchgate.net A validated CE method with an analysis time of about 1.2 minutes was established, demonstrating robustness and precision suitable for pharmaceutical quality control. researchgate.net
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) spectroscopy, and mass spectrometry have been fundamental in confirming the structural identity of Ragaglitazar and its various salt forms. acs.org These techniques confirmed that while the L-arginine salt of Ragaglitazar could exist in multiple polymorphic forms, they were all identical in solution. acs.org
Table 1: Chromatographic Methods for Ragaglitazar Analysis
| Technique | Matrix | Key Parameters | LLOQ | Reference |
|---|---|---|---|---|
| HPLC-UV | Rat Plasma | Column: Kromasil KR 100 - 5C18; Mobile Phase: 0.01 M KH2PO4 (pH 3.2) and Acetonitrile (30:70); Detection: 240 nm | 0.2 µg/mL | nih.gov |
| LC-MS/MS | Human Plasma | Extraction: Solid-Phase (SPEC PLUS C8); Column: Symmetry Shield RP8; Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (40:60) | 0.500 ng/mL | nih.gov |
| Capillary Electrophoresis (CE) | API and Tablets | Fast analysis time (~1.2 min), validated for main component assay. | N/A | researchgate.net |
Crystallography and Structural Biology Studies of Ragaglitazar-Bound Receptors
Understanding the mechanism of action of Ragaglitazar at a molecular level has been achieved through X-ray crystallography and structural biology studies of the compound bound to its target receptors, the Peroxisome Proliferator-Activated Receptors (PPARs). acs.orgnih.gov Ragaglitazar is a dual agonist with high affinity for both PPARα and PPARγ. acs.orgacs.org
Crystallographic studies of the Ragaglitazar ligand-binding domain (LBD) of the human PPARγ receptor complex have revealed critical details about its binding mode. acs.orgacs.orgfigshare.com These studies have shown that the conformation of Ragaglitazar when bound to the receptor is significantly different from the crystal structures of its L-arginine salt. acs.orgnih.govacs.org Specifically, the phenoxazine (B87303) ring system of the molecule displays varied orientations within the receptor's binding pocket. acs.orgnih.govfigshare.com This conformational flexibility allows the ligand to adapt to the specific environment of the binding site. acs.org
Binding studies have quantified the high affinity of Ragaglitazar for both PPARα and PPARγ, with reported IC50 values of 0.98 µM and 0.092 µM, respectively. acs.orgacs.orgfigshare.com In contrast, its affinity for the PPARδ isoform is significantly lower. acs.orgacs.org Structural analysis suggests that the lack of activity at PPARδ is due to the inability of Ragaglitazar to bind in the "tail-up" pocket of this receptor subtype. acs.orgnih.govacs.org
Table 2: Ragaglitazar Binding Affinities for PPAR Isoforms
| PPAR Isoform | Binding Affinity (IC50) | Reference |
|---|---|---|
| hPPARα | 0.98 µM | acs.orgacs.orgfigshare.com |
| hPPARγ | 0.092 µM | acs.orgacs.orgfigshare.com |
| hPPARδ | > 10 µM | acs.org |
Polymorphic Investigations of Ragaglitazar Salts
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. In the case of Ragaglitazar, extensive studies were conducted on the polymorphic forms of its L-arginine salt. acs.orgresearchgate.netacs.org These investigations led to the identification of twelve different polymorphs. acs.orgacs.org
The identified forms included six solvent-free polymorphs, three solvates (which incorporate solvent molecules into the crystal structure), and three amorphous (non-crystalline) forms. acs.orgacs.org A robust process was subsequently designed to reliably produce the desired stable polymorphic form (Form I) with consistent quality. acs.org
A variety of analytical techniques were employed to characterize these different solid-state forms. acs.orgresearchgate.netacs.org These methods are essential for distinguishing between polymorphs, which can have different physical properties. The primary techniques used included:
Powder X-Ray Diffraction (PXRD) : To analyze the unique crystal lattice of each polymorphic form. acs.orgresearchgate.netacs.org
Differential Scanning Calorimetry (DSC) : To determine the melting points and thermal transitions associated with each form. acs.orgresearchgate.netacs.org
Thermogravimetric Analysis (TGA) : To measure changes in mass as a function of temperature, useful for identifying solvates. acs.orgresearchgate.netacs.org
Infrared (IR) Spectroscopy : To detect differences in the vibrational modes of the molecules within the crystal lattice. researchgate.net
Table 3: Techniques for Polymorphic Characterization of Ragaglitazar L-arginine Salt
| Analytical Technique | Purpose in Polymorphism Studies | Reference |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) | Identifies distinct crystalline structures. | acs.orgresearchgate.netacs.org |
| Differential Scanning Calorimetry (DSC) | Characterizes thermal properties like melting point and phase transitions. | acs.orgresearchgate.netacs.org |
| Thermogravimetric Analysis (TGA) | Determines solvent content and thermal stability. | acs.orgresearchgate.netacs.org |
| Infrared (IR) Spectroscopy | Differentiates polymorphs based on distinct IR spectra. | researchgate.net |
Isotopic Tracer Analysis in Preclinical Metabolism Studies
Isotopic tracer analysis is a powerful technique used in preclinical drug development to study the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. bioivt.comwuxiapptec.com This involves synthesizing the drug molecule with a radioactive isotope, such as Carbon-14 (B1195169) (¹⁴C) or Tritium (B154650) (³H), which allows the compound and its metabolites to be tracked and quantified within a biological system. wuxiapptec.combitesizebio.commdpi.com
While specific studies detailing the use of radiolabeled Ragaglitazar are not extensively published, the methodology is standard in preclinical development. bioivt.comwuxiapptec.com For instance, a similar dual PPAR activator, muraglitazar, was studied using its ¹⁴C-labeled form to investigate its metabolism in rats, dogs, monkeys, and humans. nih.gov Such studies allow for a comprehensive understanding of the drug's metabolic fate. nih.gov
In a typical preclinical isotopic tracer study, the radiolabeled compound is administered to animal models. wuxiapptec.com Samples of plasma, urine, and feces are collected over time to perform a mass balance analysis, which characterizes the route and rate of excretion. bioivt.com Advanced analytical techniques, such as liquid chromatography combined with radiodetection and mass spectrometry (LC-MS), are used to separate, identify, and quantify the parent drug and its various metabolites. nih.gov This provides critical information on whether metabolites are formed, the metabolic pathways involved (e.g., oxidation, glucuronidation), and whether any human-specific metabolites are produced. bioivt.comnih.gov
Table 4: Illustrative Data from Isotopic Tracer Metabolism Studies (Based on Muraglitazar Model)
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Absorption | Rapid absorption, with peak plasma concentrations of total radioactivity within 1 hour. | Indicates good bioavailability. | nih.gov |
| Distribution | Parent drug is the most abundant component in plasma. | Suggests the active compound is the primary circulating entity. | nih.gov |
| Metabolism | Extensive metabolism via oxidation and glucuronidation. | Identifies the major biotransformation pathways. | nih.gov |
| Excretion | Primarily via biliary excretion into the feces. | Determines the main route of elimination from the body. | nih.gov |
Future Research Directions and Translational Perspectives Preclinical
Elucidation of Comprehensive Signaling Networks Affected by Ragaglitazar (B1680504) (Racemate)
Ragaglitazar's primary mechanism involves the simultaneous activation of PPARα and PPARγ, key nuclear receptors that regulate lipid and glucose metabolism. nih.gov Preclinical studies have established that this dual activation leads to potent insulin-sensitizing and lipid-lowering effects. nih.govnih.gov The activation of PPARγ enhances insulin (B600854) sensitivity, while PPARα activation drives fatty acid oxidation, thereby reducing triglyceride levels. nih.gov
Future research must delve deeper than these primary pathways to map the comprehensive signaling networks modulated by Ragaglitazar. PPARs are known to "cross-talk" with numerous other signaling pathways and transcription factors involved in inflammation, cell proliferation, and energy homeostasis. nih.govyoutube.com Advanced preclinical studies should aim to:
Investigate Anti-Inflammatory Pathways: Explore the downstream effects of Ragaglitazar on inflammatory cascades, such as the NF-κB pathway. Chronic low-grade inflammation is a key feature of insulin resistance and atherosclerosis, and a detailed understanding of Ragaglitazar's anti-inflammatory signature is crucial.
Map Effects on Adipokine Secretion: While PPARγ agonism is known to promote the secretion of beneficial adipokines like adiponectin, a comprehensive profiling of the wide array of signaling molecules secreted from adipose tissue in response to Ragaglitazar is warranted.
Tissue-Specific Gene Regulation: Characterize the unique gene expression profiles induced by Ragaglitazar in various metabolic tissues, including the liver, skeletal muscle, adipose tissue, and pancreas, to understand its integrated physiological effects.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
Traditional preclinical research on Ragaglitazar has utilized standard in vitro cell-based transactivation assays and various animal models of insulin resistance and dyslipidemia, such as ob/ob mice and Zucker fa/fa rats. nih.gov While informative, these models have limitations in fully recapitulating the complexity of human metabolic disease. youtube.com The next wave of mechanistic studies should employ more sophisticated, human-relevant systems.
Future directions include:
Human-Derived 3D Organoids: Utilizing liver, pancreatic, and adipose tissue organoids derived from human induced pluripotent stem cells (iPSCs) can provide unparalleled insight into the tissue-specific effects of Ragaglitazar in a human genetic context.
Organs-on-a-Chip Technology: Microfluidic devices that model the interaction between different organs (e.g., a liver-pancreas-adipose tissue chip) can be used to study the systemic metabolic effects of Ragaglitazar and its metabolites, offering a dynamic view of inter-organ cross-talk.
Ex Vivo Human Tissue Studies: Employing precision-cut tissue slices from human liver or adipose tissue biopsies allows for the study of drug response in an intact, multicellular environment that preserves the native tissue architecture.
These advanced models are critical for bridging the gap between animal studies and human clinical outcomes, potentially offering better predictability of both efficacy and unforeseen effects. mdpi.com
Integration of Multi-Omics Data for Systems Pharmacology Understanding
To achieve a holistic understanding of Ragaglitazar's impact, future preclinical studies must integrate multi-omics data. A systems pharmacology approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, can reveal a comprehensive molecular signature of the drug's action. mdpi.com
Key research objectives in this area are:
Transcriptomic Analysis: RNA sequencing of treated cells and tissues from animal models will identify the full spectrum of genes regulated by Ragaglitazar, uncovering novel pathways and downstream effectors.
Proteomic and Metabolomic Profiling: Mass spectrometry-based proteomics and metabolomics can quantify changes in protein expression and metabolite levels in plasma and tissues. This can identify novel biomarkers of drug response and provide a detailed picture of the metabolic reprogramming induced by Ragaglitazar.
Computational Modeling: Integrating these large datasets through computational and bioinformatics models can help identify key nodes and networks that are most critical to Ragaglitazar's therapeutic effects and distinguish them from pathways that might have been associated with adverse outcomes in earlier dual PPAR agonists. nih.gov
This systems-level approach will be instrumental in building a comprehensive, mechanism-based understanding of Ragaglitazar's pharmacology.
Continued Research into Chiral Resolution and Enantiopure Analogues for Next-Generation PPAR Modulators
The specific stereochemistry of a drug molecule is critical to its pharmacological activity. Ragaglitazar has been identified specifically as the levorotatory enantiomer, with designations such as (-) DRF 2725. nih.govnih.gov This indicates that the biological activity resides primarily in one of the two possible mirror-image forms of the molecule.
Future research in this domain should focus on:
Pharmacological Characterization of Individual Enantiomers: A thorough preclinical comparison of the individual enantiomers of Ragaglitazar is essential to confirm that the (-) enantiomer possesses the desired dual PPARα/γ agonism, while the (+) enantiomer is less active or inactive. This would solidify the rationale for its development as a single enantiomer.
Development of Enantiopure Analogues: Leveraging the structural understanding of how the (-) enantiomer binds to PPARα and PPARγ can guide the design of next-generation, enantiopure analogues. The goal would be to create novel chemical entities with optimized potency, a more balanced α/γ activation ratio, and improved pharmacokinetic properties, potentially leading to a wider therapeutic window.
Focusing on single, active enantiomers is a key strategy in modern drug development to maximize efficacy and minimize potential off-target effects that could be associated with the inactive enantiomer.
Exploration of Synergistic Effects with Other Preclinical Therapeutic Agents
The management of type 2 diabetes and metabolic syndrome often requires combination therapy. mdpi.com While Ragaglitazar has shown potent efficacy as a monotherapy in preclinical models, its potential in combination with other therapeutic classes is a vital area for future investigation. nih.gov The complex pathophysiology of metabolic diseases suggests that targeting multiple pathways simultaneously could lead to enhanced therapeutic benefit.
Preclinical research should be designed to explore the synergy of Ragaglitazar with agents such as:
Metformin: Investigating whether the combination of Ragaglitazar's insulin-sensitizing effects with Metformin's impact on hepatic glucose production results in additive or synergistic improvements in glycemic control.
SGLT2 Inhibitors or GLP-1 Receptor Agonists: These newer classes of antidiabetic drugs have distinct mechanisms of action. Preclinical studies in relevant animal models can determine if combining them with a dual PPAR agonist like Ragaglitazar offers superior metabolic control and potential cardiovascular benefits.
Statins: Given Ragaglitazar's profound effects on triglycerides and HDL cholesterol, exploring its interaction with statins (HMG-CoA reductase inhibitors) in preclinical models of atherogenic dyslipidemia is a logical step to understand the potential for comprehensive lipid management.
These studies are essential to position Ragaglitazar within future therapeutic paradigms and to identify the most promising combination strategies for clinical development.
Methodological Advancements in Preclinical Pharmacokinetic-Pharmacodynamic Modeling
Accurately predicting human pharmacokinetics (PK) and pharmacodynamics (PD) from preclinical data is a major challenge in drug development. Early studies on Ragaglitazar noted that simple allometric scaling from animal data failed to accurately predict its clearance in humans, a common issue for drugs that are primarily eliminated via the bile. nih.govacs.org
To overcome these limitations, future preclinical development must incorporate more sophisticated modeling techniques:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's organs and tissues, incorporating physiological data with drug-specific properties to simulate absorption, distribution, metabolism, and excretion (ADME). mdpi.com Developing a PBPK model for Ragaglitazar would allow for a more mechanistic prediction of its disposition in humans, especially its complex biliary excretion and potential enterohepatic recirculation. nih.govresearchgate.net
Integrated PK/PD Modeling: Connecting the PBPK model with a PD model that describes the dose-response relationship can help predict the time course of therapeutic effects in humans. This integrated approach can inform dose selection for clinical trials and help understand the variability in patient responses.
In Vitro-In Vivo Extrapolation (IVIVE): Using data from advanced in vitro models (e.g., human hepatocytes, intestinal cells) to inform and validate the PBPK model can further enhance its predictive power for human PK. acs.org
By adopting these advanced modeling and simulation strategies, researchers can build a more robust and reliable translational framework to guide the potential future clinical investigation of Ragaglitazar.
Data from Preclinical Animal Models
The following table summarizes the efficacy of Ragaglitazar in various preclinical models of insulin resistance and dyslipidemia, demonstrating its potent effects on key metabolic parameters. nih.govnih.gov
| Animal Model | Parameter | Effect of Ragaglitazar | Comparison |
|---|---|---|---|
| ob/ob Mice (Hyperglycemic, Insulin Resistant) | Plasma Glucose | Significant Reduction (ED₅₀ <0.03 mg/kg) | ~3-fold better than Rosiglitazone (B1679542) and KRP-297 |
| Plasma Triglyceride | Significant Reduction (ED₅₀ 6.1 mg/kg) | ||
| Plasma Insulin | Significant Reduction (ED₅₀ <0.1 mg/kg) | ||
| Zucker fa/fa Rats (Insulin Resistant) | Plasma Triglyceride | Dose-dependent reduction (max 74% at 3 mg/kg) | Better efficacy than Rosiglitazone and KRP-297 |
| Plasma Insulin | Dose-dependent reduction (max 53% at 3 mg/kg) | ||
| Hepatic Triglyceride Secretion | Reduction (max 32% at 3 mg/kg) | ||
| High-Fat-Fed Rats (Hyperlipidemic) | Triglyceride Lowering | ED₅₀ 3.95 mg/kg | 3 to 10-fold better than Fenofibrate (B1672516) and KRP-297 |
| Cholesterol Lowering | ED₅₀ 3.78 mg/kg | ||
| HDL-C Increase | ED₅₀ 0.29 mg/kg | ||
| High-Fat-Fed Hamsters | Triglyceride Reduction | 83% reduction at 1 mg/kg | PPARγ ligands alone showed no significant efficacy |
| Total Cholesterol Reduction | 61% reduction at 1 mg/kg |
Q & A
Q. What experimental models are most appropriate for evaluating Ragaglitazar's dual PPARα/γ agonism in metabolic syndrome research?
Ragaglitazar's efficacy has been validated in ob/ob mice (for hyperglycemia and insulin resistance) and Zucker fa/fa rats (for dyslipidemia and hepatic triglyceride metabolism). In ob/ob mice, oral glucose tolerance tests showed a 60% reduction in AUC glucose curves at 10 mg/kg, while Zucker rats exhibited dose-dependent reductions in plasma triglycerides (74%) and insulin (53%) at 3 mg/kg . High-fat diet-fed rabbits and SD rats are also used to study lipid clearance kinetics and hepatic triglyceride secretion, with Ragaglitazar reducing ApoB levels and enhancing lipoprotein lipase activity .
Q. How does Ragaglitazar's dose-dependent efficacy compare to selective PPAR agonists like rosiglitazone in improving glucose homeostasis?
In ob/ob mice, Ragaglitazar (1 mg/kg) achieved comparable glucose tolerance improvements to rosiglitazone (3 mg/kg), with ED50 values of 0.03 mg/kg for plasma glucose reduction vs. rosiglitazone’s ED50 of 0.1 mg/kg . For PPARα activation, Ragaglitazar (EC50 = 270 nM) outperformed WY 14,643 (EC50 = 8.1 µM) in vitro, translating to superior triglyceride clearance in vivo . Dose-response studies should include at least four dose levels (e.g., 0.3–10 mg/kg) to capture full pharmacological effects .
Q. What key biomarkers should be prioritized when assessing Ragaglitazar's lipid-modifying effects in preclinical studies?
Measure plasma triglycerides, free fatty acids (FFA), ApoB, and ApoCIII to evaluate VLDL metabolism. In Zucker rats, Ragaglitazar reduced hepatic triglyceride secretion by 32% and increased plasma triglyceride clearance by 50% at 3 mg/kg . Additionally, monitor white adipose tissue aP2 mRNA and hepatic ACO mRNA as markers of PPARα/γ activation .
Advanced Research Questions
Q. What molecular dynamics evidence explains Ragaglitazar's differential binding stability compared to other PPAR agonists?
Molecular dynamics simulations (10 ns) revealed higher backbone RMSD values for Ragaglitazar-PPAR complexes (PPARα: ~2.5 Å; PPARγ: ~3.0 Å) compared to Comp#1-PPAR complexes (~1.5 Å), indicating lower binding stability . This suggests structural flexibility at the ligand-binding domain may influence Ragaglitazar’s in vivo efficacy despite robust in vitro activation .
Q. How do contradictory findings between in vitro PPAR activation potency and in vivo efficacy inform optimization of dual PPAR agonists?
Despite Ragaglitazar’s lower PPARγ activation potency (EC50 = 324 nM) vs. rosiglitazone (EC50 = 196 nM), it showed superior in vivo glucose control, likely due to synergistic PPARα activation enhancing insulin sensitivity . Researchers should prioritize in vivo metabolic readouts (e.g., hyperinsulinemic-euglycemic clamps) alongside in vitro assays to capture tissue-specific effects.
Q. What methodological approaches address the pharmacokinetic challenges posed by Ragaglitazar's long elimination half-life in clinical study design?
Ragaglitazar’s half-life ranges from 80 hours (single dose) to 122 hours (multiple doses) in humans, necessitating staggered dosing regimens to avoid accumulation . In phase II trials, a loading dose followed by daily maintenance doses (0.5–16 mg) achieved steady-state plasma levels by day 6 . Monitor adverse events (e.g., anemia, edema) linked to prolonged exposure .
Q. What preclinical toxicological findings necessitate careful risk-benefit analysis in therapeutic development of Ragaglitazar racemate?
Preclinical studies identified urinary bladder tumors in rats after prolonged exposure, highlighting the need for carcinogenicity assessments before human trials . Researchers should conduct species-specific metabolite profiling and prioritize enantiomer-specific studies to mitigate toxicity, as racemates may exhibit distinct safety profiles .
Q. How does Ragaglitazar modulate β-cell function compared to thiazolidinediones in late-stage diabetes interventions?
In Zucker diabetic fatty (ZDF) rats, Ragaglitazar improved β-cell function (HOMA-β increase >3-fold) and reduced HbA1c by 2.3% vs. 1.1% with rosiglitazone, likely via PPARα-mediated preservation of pancreatic islet morphology . Contrastingly, TZDs like pioglitazone primarily enhance peripheral insulin sensitivity without comparable β-cell effects .
Methodological Recommendations
- Statistical Analysis : Use ANOVA with Bonferroni/Dunnett’s post hoc tests for multi-group comparisons, as applied in rodent studies with P < 0.05 significance thresholds .
- Dose Optimization : Conduct parallel studies in lean vs. obese models to isolate metabolic effects from weight-dependent mechanisms .
- Translational Bridging : Compare pharmacokinetic profiles (AUC, Cmax) between preclinical species and humans to validate dosing extrapolations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
